Cas no 1807071-54-0 (Ethyl 5-bromo-2-fluoro-4-nitrobenzoate)

Ethyl 5-bromo-2-fluoro-4-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-bromo-2-fluoro-4-nitrobenzoate
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- インチ: 1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)4-7(5)11/h3-4H,2H2,1H3
- InChIKey: QSTFBLZPSURILT-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C(C(=O)OCC)=C1)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 283
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 2.8
Ethyl 5-bromo-2-fluoro-4-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013023780-500mg |
Ethyl 5-bromo-2-fluoro-4-nitrobenzoate |
1807071-54-0 | 97% | 500mg |
823.15 USD | 2021-05-31 | |
Alichem | A013023780-250mg |
Ethyl 5-bromo-2-fluoro-4-nitrobenzoate |
1807071-54-0 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A013023780-1g |
Ethyl 5-bromo-2-fluoro-4-nitrobenzoate |
1807071-54-0 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
Ethyl 5-bromo-2-fluoro-4-nitrobenzoate 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
Ethyl 5-bromo-2-fluoro-4-nitrobenzoateに関する追加情報
Ethyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS No. 1807071-54-0): An Overview
Ethyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS No. 1807071-54-0) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and a nitro group, all attached to a benzoate backbone. These functional groups endow the molecule with a range of chemical properties that make it valuable for both academic research and industrial applications.
The chemical structure of Ethyl 5-bromo-2-fluoro-4-nitrobenzoate is particularly noteworthy. The bromine atom provides the molecule with halogen reactivity, which can be exploited in various synthetic transformations. The fluorine atom introduces additional electronic effects and can influence the molecule's physical properties, such as solubility and reactivity. The nitro group, on the other hand, imparts strong electron-withdrawing properties and can be reduced to an amino group, making it a useful intermediate in the synthesis of more complex molecules.
In the realm of pharmaceutical research, Ethyl 5-bromo-2-fluoro-4-nitrobenzoate has shown promise as a starting material for the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor in the development of novel drugs targeting various diseases. For instance, researchers at the University of California, Los Angeles (UCLA) have reported the use of this compound in the synthesis of antiviral agents with high efficacy against influenza viruses. The bromine and fluorine substituents have been shown to enhance the binding affinity of these agents to their target proteins, thereby improving their therapeutic potential.
Another area where Ethyl 5-bromo-2-fluoro-4-nitrobenzoate has found application is in materials science. The unique combination of functional groups makes it an attractive candidate for the development of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology (MIT) have utilized this compound as a building block in the synthesis of conductive polymers for use in electronic devices. The presence of the nitro group can be leveraged to fine-tune the electronic properties of these materials, making them suitable for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The synthetic versatility of Ethyl 5-bromo-2-fluoro-4-nitrobenzoate is another key factor contributing to its importance in chemical research. The bromine atom can be readily substituted with other functional groups through various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling. This allows for the facile preparation of a wide range of derivatives with diverse functionalities. Additionally, the nitro group can be reduced to an amino group using mild reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst, providing access to amino-substituted benzoates that are valuable intermediates in organic synthesis.
In terms of analytical methods, several techniques have been developed to characterize Ethyl 5-bromo-2-fluoro-4-nitrobenzoate accurately. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for quantitative analysis and purity determination. Nuclear magnetic resonance (NMR) spectroscopy is also an essential tool for elucidating the structure and confirming the identity of this compound. Recent advancements in analytical techniques have further enhanced our ability to study this molecule in detail.
The safety and handling of Ethyl 5-bromo-2-fluoro-4-nitrobenzoate are important considerations for researchers working with this compound. While it is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible substances.
In conclusion, Ethyl 5-bromo-2-fluoro-4-nitrobenzoate (CAS No. 1807071-54-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and synthetic versatility make it an invaluable tool for researchers working in fields such as pharmaceuticals, materials science, and chemical synthesis. As ongoing research continues to uncover new applications and properties of this compound, its importance is likely to grow even further.
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